molecular formula C8H13N3S B1455909 1-[(1,3-Thiazol-5-yl)methyl]piperazine CAS No. 1310212-29-3

1-[(1,3-Thiazol-5-yl)methyl]piperazine

Cat. No.: B1455909
CAS No.: 1310212-29-3
M. Wt: 183.28 g/mol
InChI Key: OLFBTDYWKRJXSH-UHFFFAOYSA-N
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Description

1-[(1,3-Thiazol-5-yl)methyl]piperazine (CAS 1310212-29-3) is a high-purity chemical compound featuring a molecular framework of significant interest in medicinal chemistry. This building block combines a 1,3-thiazole heterocycle, a privileged structure found in numerous bioactive molecules, with a piperazine ring, a common motif in pharmaceuticals. The integration of thiazole and piperazine moieties in a single molecular architecture is a strategy employed in the design of novel pharmacologically active compounds. Scientific literature indicates that such thiazole-piperazine hybrids are being investigated for their potential effects on the central nervous system. Specifically, related compounds have demonstrated promising antinociceptive (pain-blocking) activity in experimental models, with studies suggesting this effect is mediated through activation of the opioid system . Furthermore, thiazole derivatives, in general, represent a key scaffold in drug discovery due to their diverse biological activities . With a molecular formula of C 8 H 13 N 3 S and a molecular weight of 183.27 g/mol, this reagent is supplied as a high-grade material for research and development applications. It is primarily used by researchers as a key synthetic intermediate in the discovery and development of new therapeutic agents. This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(piperazin-1-ylmethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S/c1-3-11(4-2-9-1)6-8-5-10-7-12-8/h5,7,9H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFBTDYWKRJXSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CN=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation via Thiazol-5-ylmethyl Intermediates

One of the primary approaches involves the use of 1,3-thiazol-5-ylmethyl intermediates, which are then reacted with piperazine or its derivatives. According to a patent describing novel processes for related compounds, the preparation involves:

  • Use of dichloromethane as a solvent to facilitate the reaction between 1,3-thiazol-5-ylmethyl derivatives and amine-containing substrates.
  • Formation of novel intermediates that serve as precursors to the target compound.
  • The process can be adapted to yield solid dispersions with pharmaceutically acceptable carriers, enhancing formulation potential.

This method emphasizes the generation of stable intermediates that can be further functionalized, allowing for flexible synthetic routes.

Piperazine Conjugation with Thiazole and Related Heterocycles

In related synthetic schemes involving piperazine conjugated with heterocycles such as 1,3,4-thiadiazole and 1,2,4-triazole, the following steps are notable:

  • Starting from bis(1,3,4-thiadiazole) moieties, hydrazine hydrate and thionyl chloride are used to generate hydrazinyl and chloro-substituted intermediates.
  • These intermediates undergo further reactions to yield piperazine-linked heterocyclic compounds.
  • The methodology involves refluxing and controlled substitution reactions to ensure the correct substitution pattern on the piperazine ring.

Though this example focuses on thiadiazole rather than thiazole, the synthetic principles of heterocycle-piperazine coupling are analogous and informative for the preparation of 1-[(1,3-thiazol-5-yl)methyl]piperazine.

Industrially Relevant Preparation Methods for Piperazine Derivatives

A detailed industrial preparation method for piperazine derivatives structurally similar to this compound involves:

  • Starting from protected piperidine derivatives (e.g., 1-acetoacetyl base-4-tertiary butyloxycarbonyl phenylpiperidines).
  • Condensation with phenylhydrazine in the presence of water-retaining agents like anhydrous sodium sulfate, under reflux conditions in ethanol.
  • Subsequent reaction with condensation reagents such as Lawesson reagent or Belleau reagent in tetrahydrofuran with organic bases (pyridine or triethylamine) at 40–60 °C to form key intermediates.
  • Removal of protecting groups under acidic conditions (e.g., saturated hydrogen chloride in ethyl acetate) followed by neutralization and extraction to yield the target piperazine derivative with high purity and yield (80–90%).

This method is notable for avoiding highly toxic reagents such as phosphorus oxychloride or tetraphosphorus decasulfide, making it safer and more suitable for scale-up and industrial production.

Comparative Data Table of Preparation Methods

Preparation Aspect Thiazol-5-ylmethyl Intermediate Method Piperazine-Heterocycle Conjugation Industrial Piperazine Derivative Synthesis
Starting Materials 1,3-Thiazol-5-ylmethyl derivatives Bis(1,3,4-thiadiazole) derivatives Protected piperidine derivatives, phenylhydrazine
Key Reagents Dichloromethane, amines Hydrazine hydrate, thionyl chloride Lawesson reagent, Belleau reagent, organic bases
Solvents Dichloromethane Benzene Ethanol, tetrahydrofuran
Reaction Conditions Room temperature to mild heating Reflux 40–60 °C, reflux
Yield Not explicitly stated Not explicitly stated 80–90%
Safety and Environmental Aspects Use of pharmaceutically acceptable carriers Use of hazardous solvents (benzene) Avoids toxic condensation reagents, environmentally friendly
Scalability Suitable for pharmaceutical intermediates Laboratory scale Suitable for industrial-scale production

Research Findings and Notes

  • The use of water-retaining agents such as anhydrous sodium sulfate or copper sulfate improves the efficiency of condensation reactions by removing water and driving equilibrium toward product formation.
  • Organic bases like pyridine and triethylamine serve dual roles as catalysts and pH regulators, enhancing reaction rates and selectivity.
  • Avoidance of highly toxic reagents in industrial methods significantly reduces hazardous waste and improves worker safety, aligning with green chemistry principles.
  • The formation of stable intermediates allows for flexible downstream modifications, enabling the synthesis of various derivatives for pharmaceutical applications.

Scientific Research Applications

Chemical Properties and Structure

1-[(1,3-Thiazol-5-yl)methyl]piperazine, with the molecular formula C8H16Cl3N3SC_8H_{16}Cl_3N_3S and a molecular weight of 292.66 g/mol, features a piperazine ring substituted with a thiazole moiety. The compound is often encountered in its trihydrochloride form, which enhances its solubility and stability in various applications .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including resistant strains. The thiazole ring is known for its ability to interact with biological targets, making it a valuable scaffold for developing new antibiotics .

Anticancer Properties

Several studies have explored the anticancer potential of piperazine derivatives. Compounds similar to this compound have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation. Research suggests that modifications to the thiazole or piperazine components can enhance these effects, leading to more effective anticancer agents .

Central Nervous System Effects

The piperazine structure is associated with neuroactive properties. Compounds based on this compound have been investigated for their potential as anxiolytics or antidepressants. Preliminary studies indicate that these compounds may modulate neurotransmitter systems, providing a basis for further development in treating mood disorders .

Pesticide Development

The unique chemical properties of this compound make it a candidate for developing new pesticides. Thiazole derivatives are known for their fungicidal activity and can be incorporated into formulations targeting various plant pathogens. Research indicates that such compounds can enhance crop protection while minimizing environmental impact .

Polymer Chemistry

In material science, this compound can be utilized as a building block for synthesizing novel polymers. Its functional groups allow for the introduction of specific properties into polymer matrices, such as improved thermal stability or enhanced mechanical strength. This application is particularly relevant in developing advanced materials for industrial uses .

Case Studies and Research Findings

Study Focus Findings
Antimicrobial Activity StudyBacterial InhibitionShowed effective inhibition against E. coli and S. aureus .
Anticancer ResearchCytotoxicity on Cancer Cell LinesInduced apoptosis in breast and lung cancer cell lines .
Neuropharmacological StudyAnxiolytic EffectsModulated serotonin levels in animal models .
Agricultural Application StudyFungicidal ActivityEffective against Fusarium species in crops .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Piperazine derivatives exhibit diverse biological activities depending on substituent groups. Below is a comparative analysis of 1-[(1,3-Thiazol-5-yl)methyl]piperazine with key analogs:

Substitution Patterns and Structural Features

Compound Name Core Structure Substituent(s) Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Piperazine Thiazol-5-ylmethyl 183.27 Lab scaffold, potential CNS targeting
1-(3-Chlorophenyl)piperazine (mCPP) Piperazine 3-Chlorophenyl 196.67 5-HT receptor agonist, psychoactive
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) Piperazine 3-Trifluoromethylphenyl 230.21 5-HT1B agonist, stimulant
1-(Benzodioxol-5-ylmethyl)piperazine Piperazine Benzodioxol-5-ylmethyl Varies by halogen Crystal engineering, weak bioactivity
1-(5-Nitroaryl-thiadiazol-2-yl)piperazine Piperazine Thiadiazole + nitroaryl ~300–350 Antimicrobial, antitumor candidates
1-(2-Methyl-4-nitroimidazolyl)piperazine Piperazine 4-Nitroimidazole ~350–400 Antitumor, tubulin modulation

Functional and Pharmacological Contrasts

  • Thiazole vs. Phenyl/Benzyl Substitution: this compound lacks the aromatic phenyl/benzyl groups found in psychoactive derivatives like mCPP or TFMPP, which are associated with serotonin receptor binding (5-HT1A/1B) . The thiazole group may instead favor interactions with enzymes or receptors requiring sulfur-based hydrogen bonding, such as tubulin or monoamine oxidases (MAOs) .
  • Comparison with Thiadiazole and Imidazole Analogs :

    • Thiadiazole-containing piperazines (e.g., 1-(5-nitroaryl-thiadiazol-2-yl)piperazine ) show antimicrobial and antitumor activity linked to the electron-deficient thiadiazole ring . In contrast, the thiazole group in the target compound may offer milder electrophilicity, reducing off-target effects.
    • Nitroimidazole-piperazine hybrids (e.g., 1-(2-methyl-4-nitroimidazolyl)piperazine ) demonstrate tubulin inhibition via hydrophobic interactions , whereas the thiazole’s sulfur atom could engage in polar interactions with cysteine residues in enzyme active sites.

Biological Activity

1-[(1,3-Thiazol-5-yl)methyl]piperazine is a heterocyclic compound featuring a thiazole ring linked to a piperazine moiety. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry. Compounds containing thiazole rings are often associated with diverse pharmacological effects, including antimicrobial, anticancer, and neuropharmacological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and potential therapeutic applications.

The compound has the chemical formula C8H10N2SC_8H_{10}N_2S and can exist in various salt forms, enhancing its solubility and stability in biological systems. The thiazole moiety contributes to its reactivity and interaction with biological targets.

The exact mechanism of action for this compound remains largely unexplored. However, preliminary studies suggest that it may interact with various neurotransmitter receptors, including histamine receptors. This interaction could lead to a range of physiological effects:

  • Histamine Receptor Antagonism : Similar compounds have shown affinity for histamine H3 receptors, suggesting potential applications in treating conditions like allergies or neurological disorders.
  • Antimicrobial Activity : The thiazole ring is known for its role in antimicrobial properties, which may extend to this compound.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. For instance, a related study highlighted that thiazolone derivatives demonstrated significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) lower than those of standard treatments like ethambutol and pyrazinamide .

CompoundMIC (μM)Comparison
This compoundTBDTBD
Ethambutol9.78Standard
Pyrazinamide101.53Standard

Neuropharmacological Effects

The compound's potential as a neuropharmacological agent is supported by its structural similarities to known CNS-active compounds. Research into piperazine derivatives has shown that modifications can significantly enhance their receptor-binding affinity and selectivity .

Cytotoxicity Studies

In vitro studies assessing cytotoxicity have indicated that certain derivatives of thiazole-piperazine compounds exhibit low toxicity towards normal cells while retaining efficacy against pathogenic cells . This characteristic is crucial for developing therapeutics with minimal side effects.

Study on Histamine H3 Receptor Antagonism

A study investigated the synthesis and pharmacological evaluation of various thiazole-piperazine derivatives as H3 receptor antagonists. Results indicated that modifications at specific positions on the thiazole ring significantly influenced receptor affinity and activity .

Synthesis and Biological Evaluation

Another research effort focused on synthesizing novel thiazolone-piperazine derivatives with potent antitubercular activity. Among the synthesized compounds, several showed superior activity compared to established drugs, indicating the therapeutic potential of this class .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-[(1,3-Thiazol-5-yl)methyl]piperazine derivatives, and how are reaction conditions optimized?

  • Methodological Answer : A typical approach involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole derivatives. For example, derivatives are synthesized by reacting 1-(substituted benzyl)piperazine with azidobenzene under CuSO₄·5H₂O and sodium ascorbate catalysis in a DCM:H₂O (2:1) solvent system. Optimization includes monitoring reaction progress via TLC, adjusting stoichiometric ratios (e.g., 1.2 equiv. azide), and chromatographic purification (silica gel, ethyl acetate:hexane) .
  • Key Parameters : Catalyst loading (0.3–0.6 equiv.), temperature (ambient to reflux), and solvent polarity significantly influence yield (93–97% reported) .

Q. How is the purity and structural integrity of synthesized this compound derivatives confirmed?

  • Methodological Answer : Multimodal characterization is critical:

  • NMR Spectroscopy : ¹H/¹³C NMR assigns proton environments (e.g., piperazine CH₂ at δ 2.58–3.85 ppm) and confirms substitution patterns .
  • LCMS/HPLC : Validates molecular ion peaks (e.g., m/z 397.16 for triazole derivatives) and quantifies purity (>95%) .
  • Elemental Analysis : Cross-checks empirical formulas (e.g., C, H, N content within 0.5% error) .

Advanced Research Questions

Q. What strategies are employed to resolve discrepancies between computational predictions (e.g., molecular docking) and experimental biological activity data?

  • Methodological Answer :

  • Re-docking with Flexible Residues : Adjust binding site flexibility in software like AutoDock Vina to account for protein conformational changes .
  • Free Energy Perturbation (FEP) : Quantifies binding affinity differences between predicted and observed activities using thermodynamic integration .
  • Experimental Validation : Conduct competitive binding assays (e.g., radioligand displacement) to verify receptor interactions .

Q. How do structural modifications (e.g., thiazole vs. pyrazine substitution) influence receptor selectivity and potency?

  • Methodological Answer :

  • Pharmacophore Modeling : Overlap key features (e.g., hydrogen bond acceptors, aromatic rings) with reference ligands (e.g., imidacloprid) to predict bioisosterism .
  • Selectivity Screening : Use radiolabeled assays against off-target receptors (e.g., α₁-adrenergic, 5-HT₁A) to quantify selectivity ratios (>100-fold achieved via distal phenyl ring substitution) .

Q. What methods are used to evaluate thermodynamic properties (e.g., pKa) of piperazine derivatives, and how do substituents affect these values?

  • Methodological Answer :

  • Potentiometric Titration : Measures dissociation constants (pKa) at varying temperatures (298–323 K). For example, 1-(2-hydroxyethyl)piperazine has pKa₁ = 5.2 and pKa₂ = 9.1 at 298 K .
  • Van’t Hoff Analysis : Derives ΔH° and ΔS° to correlate substituent effects (e.g., electron-withdrawing groups lower pKa) .

Q. How can researchers assess the compound’s ability to form coordination complexes with transition metals for catalytic or therapeutic applications?

  • Methodological Answer :

  • Potentiometric Titration in Ionic Media : Determines stability constants (logβ) for metal-ligand complexes (e.g., Pd²⁺, Pt²⁺) under controlled pH and ionic strength .
  • X-ray Crystallography : Resolves coordination geometry (e.g., N,N’-bidentate binding via piperazine nitrogens) .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in biological activity data across different assay systems (e.g., cell-free vs. tissue-based)?

  • Methodological Answer :

  • System-Specific Controls : Include reference ligands (e.g., ketanserin for 5-HT₂ receptors) to normalize activity .
  • Tissue-Specific Metabolism Studies : Use LC-MS to identify metabolites that may alter potency in ex vivo models (e.g., guinea pig ileum) .

Q. What experimental approaches validate synthetic yields when scaling reactions from milligram to gram quantities?

  • Methodological Answer :

  • Design of Experiments (DoE) : Optimize parameters (e.g., catalyst concentration, stirring rate) via response surface methodology .
  • In-line Analytics : Use FTIR or PAT tools to monitor intermediates in real-time during scale-up .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(1,3-Thiazol-5-yl)methyl]piperazine
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1-[(1,3-Thiazol-5-yl)methyl]piperazine

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